molecular formula C17H17ClFN3O2 B11225044 N-(3-chloro-4-fluorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11225044
M. Wt: 349.8 g/mol
InChI Key: MVLVCWGOFNDWKD-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorinated and fluorinated phenyl group, a cyclohepta[c]pyridazinyl moiety, and an acetamide functional group

Preparation Methods

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with a suitable acylating agent to introduce the acetamide group. This intermediate is then subjected to cyclization reactions to form the cyclohepta[c]pyridazinyl ring system. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity of the final product .

Chemical Reactions Analysis

N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H17ClFN3O2

Molecular Weight

349.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C17H17ClFN3O2/c18-13-9-12(6-7-14(13)19)20-16(23)10-22-17(24)8-11-4-2-1-3-5-15(11)21-22/h6-9H,1-5,10H2,(H,20,23)

InChI Key

MVLVCWGOFNDWKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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